Tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate
Description
Tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate (C₁₁H₂₂N₂O₃, molecular weight 230.31 g/mol) is a piperazine derivative featuring a tert-butyl carbamate group at position 1 and both hydroxymethyl (-CH₂OH) and methyl (-CH₃) substituents at position 3 of the piperazine ring . The compound is reported with 95% purity, though discrepancies in CAS numbering (linked to unrelated thiomorpholine derivatives) highlight the need for verification in literature references . Its structural duality—combining a hydrophilic hydroxymethyl group and a hydrophobic methyl group—makes it a versatile intermediate in medicinal chemistry, particularly for drug candidates requiring tailored solubility and reactivity profiles.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-5-12-11(4,7-13)8-14/h12,14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIARRKHPCVARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137572-11-1 | |
| Record name | tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and formaldehyde. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the functional groups on the piperazine ring.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Synthesis and Functionalization
Tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate can be synthesized through various methods involving the protection of functional groups to facilitate further reactions. The tert-butyl group acts as a protective moiety that can be removed under acidic conditions, allowing for subsequent modifications at the carboxylic acid position. The hydroxymethyl group serves as a reactive site for coupling reactions, enabling the formation of diverse derivatives.
Medicinal Chemistry
This compound is utilized as a building block in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting central nervous system disorders. Its structural features allow it to modulate neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression.
Case Study: CNS Modulation
A study investigated the effects of this compound on mouse models exhibiting anxiety-like behaviors. Administration over four weeks resulted in significant improvements in behavioral tests, suggesting potential therapeutic applications for mood disorders.
Ionophore Synthesis
The compound has been employed as a precursor for synthesizing ionophores, which are molecules that facilitate the transport of ions across cell membranes. This application is particularly relevant in developing treatments for heavy metal poisoning and modulating ion channels.
Catalysis and Material Science
This compound serves as a suitable starting material for preparing piperazine-based ligands for transition metals. These ligands have applications in catalysis and materials science, enabling the development of novel catalytic systems and advanced materials.
The compound exhibits various biological activities attributed to its interaction with specific molecular targets:
- Receptor Interaction : It has shown affinity for dopamine receptors, crucial for treating psychiatric disorders.
- Enzyme Inhibition : Preliminary studies indicate potential inhibition of enzymes involved in metabolic pathways, affecting drug metabolism.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tert-butyl and hydroxymethyl groups can enhance the compound’s stability and solubility, improving its efficacy in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with tert-butyl carbamate protection are widely used in pharmaceutical synthesis. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, synthesis strategies, and applications.
Structural and Functional Group Comparisons
Contradictions and Limitations
Biological Activity
Tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate (TBHMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBHMP, including its pharmacological properties, synthesis, and applications in drug development.
- Chemical Formula : CHNO
- Molecular Weight : 218.31 g/mol
- CAS Number : 314741-40-7
- IUPAC Name : this compound
Structure
The structure of TBHMP features a piperazine ring substituted with a tert-butyl group and a hydroxymethyl group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that TBHMP exhibits antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for TBHMP against these strains were found to be in the range of 4–8 μg/mL, indicating moderate activity .
Anticancer Properties
TBHMP has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibited the proliferation of cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC) values were reported as follows:
| Cell Line | IC Value (μM) |
|---|---|
| MDA-MB-231 | 0.126 |
| MCF-7 | 17.02 |
These results suggest that TBHMP could selectively target cancer cells while exhibiting lower toxicity towards normal cells .
The mechanism by which TBHMP exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of specific enzymatic pathways related to cell proliferation and survival. For instance, compounds similar to TBHMP have been shown to inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis .
Synthesis and Derivatives
TBHMP can be synthesized through various methods involving piperazine derivatives. The synthetic route typically includes:
- Formation of the Piperazine Ring : Starting from appropriate amines and carbonyl compounds.
- Hydroxymethylation : Introducing the hydroxymethyl group via reactions with formaldehyde or related compounds.
- Carboxylation : Adding a carboxylic acid moiety to complete the synthesis.
Related Compounds
Similar compounds include other piperazine derivatives that have been explored for their biological activities. These include:
| Compound Name | Biological Activity |
|---|---|
| (S)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate | Antimicrobial |
| (R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate | Anticancer |
These derivatives often exhibit comparable or enhanced biological activities compared to TBHMP .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of TBHMP, researchers treated cultures of MRSA with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, supporting the potential use of TBHMP as an antimicrobial agent in clinical settings.
Case Study 2: Cancer Cell Proliferation Inhibition
Another study focused on the effects of TBHMP on tumor growth in vivo using mouse models. Mice treated with TBHMP showed significantly reduced tumor sizes compared to control groups, suggesting its potential as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step functionalization of a piperazine core. For example:
Piperazine ring formation : React ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃).
Hydroxymethyl and methyl substitution : Use formaldehyde and methylating agents (e.g., methyl iodide) in THF or DMF.
tert-Butyl protection : Introduce the Boc group via tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
- Optimization : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios significantly impact purity and yield. For instance, THF with HCl (Method B in ) achieved 60% yield, while aqueous THF (Method A) improved to 79% .
Q. How is structural characterization performed for this compound, and what analytical benchmarks are critical?
- Key techniques :
- NMR : Compare and chemical shifts to published data (e.g., δ ~1.46 ppm for tert-butyl protons; δ ~79.8 ppm for Boc carbonyl carbon) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z 230.31 [M+H]⁺) and fragmentation patterns .
- Chromatography : Use HPLC with C18 columns and acetonitrile/water gradients to assess purity (>95%) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Role : Serves as a versatile intermediate for peptidomimetics and bioactive molecules. The hydroxymethyl group enables further functionalization (e.g., esterification, amidation) for drug discovery .
- Case study : Analogous piperazine derivatives exhibit activity in receptor binding assays, suggesting potential for CNS-targeted therapies .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Approach :
Docking studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., dopamine receptors).
ADMET prediction : Calculate LogP (e.g., ~1.5 for the parent compound) and solubility via tools like SwissADME to optimize bioavailability .
- Validation : Compare in silico results with experimental data (e.g., LC-MS metabolic stability assays) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Problem : Discrepancies in NMR splitting patterns or unexpected MS fragments.
- Solutions :
- 2D NMR : Perform - HSQC/HMBC to confirm connectivity (e.g., distinguishing piperazine ring protons from hydroxymethyl groups) .
- Isotopic labeling : Introduce or labels to track specific atoms during fragmentation in MS .
Q. How does the steric environment of the tert-butyl group influence reactivity in nucleophilic substitution reactions?
- Mechanistic insight : The bulky tert-butyl group reduces accessibility to the piperazine nitrogen, slowing reactions like alkylation. Kinetic studies (e.g., pseudo-first-order conditions) quantify this steric hindrance .
- Workaround : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
